

A Comparative Analysis of Heat Transfer Fluids: Dowtherm Q vs. Therminol 66

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

For researchers, scientists, and drug development professionals, maintaining precise temperature control in experimental and manufacturing processes is paramount. The efficiency of heat transfer fluids is a critical factor in achieving this control. This guide provides a detailed comparison of two widely used high-temperature synthetic organic heat transfer fluids: **Dowtherm Q** and Therminol 66, with a focus on their heat transfer coefficients and related thermophysical properties.

Executive Summary

Both **Dowtherm Q** and Therminol 66 are high-performance heat transfer fluids, each with distinct properties that make them suitable for different operational demands. **Dowtherm Q**, a mixture of diphenylethane and alkylated aromatics, is often positioned as an alternative to hot oils, offering superior thermal stability and low-temperature pumpability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Therminol 66, the world's most popular high-temperature, liquid-phase heat transfer fluid, is a modified terphenyl known for its proven performance and fouling resistance at high temperatures.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This guide will delve into the quantitative differences in their properties that influence their heat transfer capabilities.

Quantitative Data Comparison

The following tables summarize the key thermophysical properties of **Dowtherm Q** and Therminol 66. This data has been compiled from the manufacturers' technical data sheets. It is important to note that a direct, independent experimental comparison of the heat transfer coefficients under identical conditions was not available in the public domain at the time of this

writing. The provided film coefficient for **Dowtherm Q** is based on specific design conditions as stated by the manufacturer.

Table 1: General Properties

Property	Dowtherm Q	Therminol 66
Composition	Mixture of diphenylethane and alkylated aromatics ^{[1][2][4]}	Hydrogenated terphenyl / Modified terphenyl ^{[8][9]}
Recommended Use Temperature Range	-35°C to 330°C (-30°F to 625°F) ^{[1][3][10]}	Up to 345°C (650°F) ^{[6][7][9]}
Maximum Film Temperature	360°C (675°F) ^[11]	375°C (705°F) ^{[9][12]}
Average Molecular Weight	190 ^{[1][10]}	252 ^{[8][12]}
Flash Point (Closed Cup)	120°C (249°F) ^{[1][10]}	170°C (338°F) (PMCC) ^{[9][13]}
Fire Point	124°C (255°F) (C.O.C.) ^{[1][10]}	216°C (421°F) (ISO 2592) ^[8]
Autoignition Temperature	412°C (773°F) (ASTM E659-78) ^{[1][10]}	399°C (750°F) (DIN 51794) ^{[8][9]}

Table 2: Thermophysical Properties Influencing Heat Transfer

Temperature	Property	Dowtherm Q	Therminol 66
260°C (500°F)	Density (kg/m ³)	~884	~807
Specific Heat (kJ/kg·K)	~2.14	~2.47	
Thermal Conductivity (W/m·K)	~0.099	~0.094	
Viscosity (mPa·s or cP)	~0.33	~0.49	
315°C (600°F)	Density (kg/m ³)	~844	~763
Specific Heat (kJ/kg·K)	~2.28	~2.63	
Thermal Conductivity (W/m·K)	~0.093	~0.088	
Viscosity (mPa·s or cP)	~0.24	~0.35	

Note: The values in Table 2 are interpolated or extrapolated from the manufacturers' data sheets for the purpose of comparison at consistent temperatures.

Heat Transfer Coefficient

The heat transfer coefficient (h) is a critical parameter that quantifies the ability of a fluid to transfer heat. It is influenced by the fluid's thermophysical properties (thermal conductivity, density, viscosity, and specific heat), as well as system parameters like flow velocity and geometry.

Dow states a typical film coefficient of 295 W/m²K (563 Btu/hr·ft²·°F) for **Dowtherm Q** under design conditions of 550°F (288°C), a velocity of 8 ft/sec, and a 1-inch pipe diameter.[\[1\]](#)[\[10\]](#)

While a directly comparable value is not provided for Therminol 66 in its technical data sheets, a qualitative comparison can be made by examining the properties that influence the heat

transfer coefficient. Generally, a higher thermal conductivity and lower viscosity lead to a higher heat transfer coefficient.

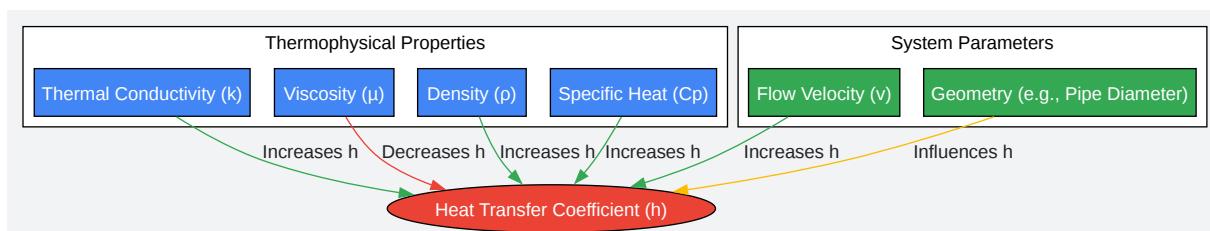
From the data in Table 2, at typical operating temperatures, **Dowtherm Q** exhibits a lower viscosity and slightly higher thermal conductivity compared to Therminol 66. This combination suggests that **Dowtherm Q** may offer a higher heat transfer coefficient under similar flow conditions. The lower viscosity of **Dowtherm Q** is a significant factor, as it reduces the resistance to convective heat transfer.[11]

Experimental Protocols

A standardized, detailed experimental protocol for determining the heat transfer coefficient of these fluids is not publicly available. The value provided for **Dowtherm Q** is based on internal calculations and simulations under specific "design conditions". For a rigorous comparison, the following experimental methodology would be required:

Proposed Experimental Protocol for Determining Heat Transfer Coefficient:

- **Test Apparatus:** A closed-loop system consisting of a pump, a pre-heater, a test section with a known heat flux, a cooler, and a flow meter. The test section should be a tube of a specified diameter and material (e.g., stainless steel).
- **Instrumentation:** High-precision temperature sensors (thermocouples or RTDs) to measure the bulk fluid temperature at the inlet and outlet of the test section, as well as the wall temperature of the test section at multiple points. A wattmeter to measure the power input to the heater. A calibrated flow meter to measure the mass flow rate of the fluid.
- **Procedure:**
 - Circulate the heat transfer fluid through the loop at a constant, predetermined flow rate.
 - Apply a known and constant heat flux to the test section.
 - Allow the system to reach a steady state, where temperatures are no longer changing with time.


- Record the inlet and outlet bulk fluid temperatures, the wall temperatures along the test section, the power input, and the mass flow rate.
- Repeat the procedure for a range of flow rates and bulk fluid temperatures relevant to typical operating conditions.

• Calculation:

- The heat transfer coefficient (h) can be calculated using the formula: $h = q / (T_w - T_b)$ where:
 - q is the heat flux (Power / Heat Transfer Area)
 - T_w is the average wall temperature
 - T_b is the average bulk fluid temperature

Visualizing the Relationship

The following diagram illustrates the key factors influencing the heat transfer coefficient of a thermal fluid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glycolsales.com.au [glycolsales.com.au]
- 2. scribd.com [scribd.com]
- 3. chempoint.com [chempoint.com]
- 4. ancochemicals.com [ancochemicals.com]
- 5. DOWTHERM™ Q Heat Transfer Fluid | Dow Inc. [dow.com]
- 6. htf.krahn.eu [htf.krahn.eu]
- 7. productcatalog.eastman.com [productcatalog.eastman.com]
- 8. cheresources.com [cheresources.com]
- 9. thermalfluidsolutions.com [thermalfluidsolutions.com]
- 10. thermalfluidshub.com [thermalfluidshub.com]
- 11. glycolsales.com.au [glycolsales.com.au]
- 12. rodun-int.com [rodun-int.com]
- 13. americasinternational.com [americasinternational.com]
- To cite this document: BenchChem. [A Comparative Analysis of Heat Transfer Fluids: Dowtherm Q vs. Therminol 66]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12700112#heat-transfer-coefficient-of-dowtherm-q-compared-to-therminol-66\]](https://www.benchchem.com/product/b12700112#heat-transfer-coefficient-of-dowtherm-q-compared-to-therminol-66)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com